molecular formula C14H13BrN2O B11992193 1-(4-Bromo-3-methylphenyl)-3-phenylurea CAS No. 303092-10-6

1-(4-Bromo-3-methylphenyl)-3-phenylurea

Cat. No.: B11992193
CAS No.: 303092-10-6
M. Wt: 305.17 g/mol
InChI Key: YABXNSWIECGTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

  • Chemical Reactions Analysis

      4’-Bromo-3’-methylacetophenone: can undergo various reactions, including:

    • Common reagents include bromine , reducing agents , and Lewis acids for substitution reactions.
    • Major products depend on the specific reaction conditions and substituents.
  • Scientific Research Applications

      Chemistry: Used as an intermediate in organic synthesis.

      Biology: May serve as a probe in biological studies due to its reactivity.

      Medicine: Investigated for potential pharmacological properties.

      Industry: Employed in the production of other compounds.

  • Mechanism of Action

    • The exact mechanism of action for 4’-Bromo-3’-methylacetophenone depends on its specific application.
    • It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
  • Comparison with Similar Compounds

      Similar Compounds:

    • Uniqueness : The bromine substitution distinguishes it from related compounds.

    1-(4-Bromo-3-methylphenyl)-3-phenylurea

    Biological Activity

    1-(4-Bromo-3-methylphenyl)-3-phenylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent research findings.

    Chemical Structure and Synthesis

    This compound has the molecular formula C14H13BrN2OC_{14}H_{13}BrN_2O and features a urea functional group linked to two aromatic rings. The synthesis of this compound typically involves multi-step organic reactions, including the bromination of 2-methylphenyl compounds, followed by urea formation with phenyl isocyanate. Optimized conditions such as controlled temperature and pressure are crucial for enhancing yield and purity during production.

    Biological Activity

    The biological activities of this compound have been explored in various studies, highlighting its potential in cancer therapy and anti-inflammatory treatments.

    Anticancer Activity

    Research indicates that this compound exhibits promising anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

    • Hep G2 (liver cancer)
    • MGC-803 (gastric cancer)
    • T24 (bladder cancer)

    For instance, one study reported an IC50 value of 4.58±0.24μM4.58\pm 0.24\,\mu M for a structurally similar compound against the T24 cell line, indicating significant antiproliferative activity . The mechanism of action appears to involve apoptosis induction through caspase activation and modulation of intracellular reactive oxygen species (ROS) levels.

    Anti-inflammatory Effects

    In addition to its anticancer activity, this compound has been noted for its anti-inflammatory effects . It may interact with specific enzymes or receptors involved in inflammatory pathways, suggesting potential therapeutic applications for inflammatory diseases.

    Comparative Analysis with Similar Compounds

    To better understand the unique properties of this compound, a comparison with other urea derivatives is beneficial. Below is a summary table comparing the biological activities of selected urea derivatives:

    Compound NameAnticancer Activity (IC50)Anti-inflammatory PotentialNotes
    This compoundTBDYesPromising results in various cell lines
    Pyrazinyl–aryl urea derivative4.58±0.24μM4.58\pm 0.24\,\mu MModerateInduces apoptosis via ROS generation
    RegorafenibTBDYesEstablished anticancer drug

    Case Studies

    Several case studies have documented the efficacy of urea derivatives in clinical settings:

    • Case Study on Hep G2 Cells : A study demonstrated that treatment with a related urea derivative resulted in significant apoptosis in Hep G2 cells, indicating its potential as a liver cancer therapeutic agent.
    • Inflammatory Disease Model : In animal models of inflammation, compounds similar to this compound showed reduced markers of inflammation, supporting their use in therapeutic applications.

    Properties

    CAS No.

    303092-10-6

    Molecular Formula

    C14H13BrN2O

    Molecular Weight

    305.17 g/mol

    IUPAC Name

    1-(4-bromo-3-methylphenyl)-3-phenylurea

    InChI

    InChI=1S/C14H13BrN2O/c1-10-9-12(7-8-13(10)15)17-14(18)16-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,18)

    InChI Key

    YABXNSWIECGTEF-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2)Br

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.